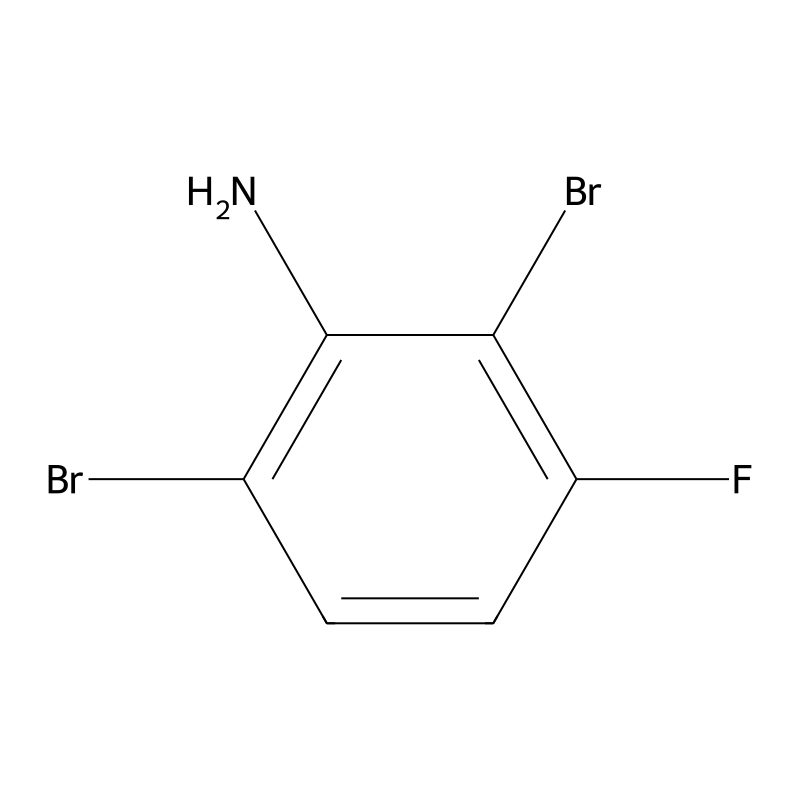

2,6-Dibromo-3-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Spectroscopic Analysis in Material Science

Scientific Field: Material Science Application Summary: In material science, 2,6-Dibromo-3-fluoroaniline is utilized for its spectroscopic properties, particularly in the study of nonlinear optical (NLO) activity . The compound’s ability to absorb and emit light at various frequencies makes it valuable for understanding and designing new materials with specific optical characteristics.

Methods of Application: Researchers employ Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectroscopy to record and analyze the spectra of the compound in the solid phase . Quantum chemical calculations are performed to understand the optimized molecular structure, energies, and vibrational analysis, which are crucial for NLO analysis.

Results Summary: The results include detailed vibrational assignments and potential energy distribution (PED), obtained through vibrational energy distribution analysis (VEDA4) program. The studies provide insights into the effects of amino, bromo, chloro, and fluoro substituents on the vibrational frequencies, which are essential for designing materials with desired optical properties .

Asymmetric Synthesis in Pharmaceutical Research

Scientific Field: Pharmaceutical Research Application Summary: 2,6-Dibromo-3-fluoroaniline plays a role in the asymmetric synthesis of prostaglandin D2 receptor antagonists, which are used for treating allergic rhinitis . The compound’s structural features contribute to the synthesis process, leading to the development of effective pharmaceutical agents.

Methods of Application: The compound is employed as a building block in the synthesis pathway. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and selectivity for the desired enantiomer.

Results Summary: The synthesis process results in the production of a receptor antagonist that shows promising results in the treatment of allergic rhinitis. The effectiveness of the synthesized compound is evaluated through biological assays and clinical trials .

2,6-Dibromo-3-fluoroaniline is an organic compound characterized by its molecular formula and a molecular weight of approximately 236.91 g/mol. This compound consists of a benzene ring substituted with two bromine atoms at the 2 and 6 positions, a fluorine atom at the 3 position, and an amine group (–NH₂) at the 1 position. The presence of these halogen substituents significantly influences its chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

- Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

- Reduction Reactions: The nitro group can be reduced to form an amine, while the amino group can also undergo transformations.

- Oxidation Reactions: The amino group can be oxidized to yield various nitro derivatives.

The specific reaction conditions often involve the use of reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide for substitution, while strong oxidizing agents like potassium permanganate are utilized for oxidation reactions.

Research indicates that 2,6-Dibromo-3-fluoroaniline exhibits notable biological activity. It has been investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting prostaglandin D2 receptors, which are implicated in allergic rhinitis treatment. Its biological assays suggest promising interactions with various biomolecules, indicating its potential therapeutic applications.

The synthesis of 2,6-Dibromo-3-fluoroaniline typically involves the following methods:

- Halogenation of Aniline Derivatives: This method uses brominating agents to introduce bromine into the aniline structure.

- Sandmeyer Reaction: This involves diazotization followed by substitution with cuprous bromide to achieve the bromination at specific positions.

- Direct Fluorination: The introduction of fluorine can be achieved through electrophilic fluorination methods that selectively add fluorine to the aromatic ring.

These synthetic routes are optimized for yield and purity, often employing controlled reaction conditions.

2,6-Dibromo-3-fluoroaniline has several important applications:

- Pharmaceuticals: It serves as an intermediate in synthesizing drugs, particularly those targeting specific receptors involved in allergic responses.

- Material Science: The compound is utilized in studies related to nonlinear optical activity due to its unique spectroscopic properties.

- Agricultural Chemicals: It may also find applications in developing agrochemicals and dyes.

Studies on the interactions of 2,6-Dibromo-3-fluoroaniline with biological systems reveal its potential effects on various enzymes and receptors. Its unique structure allows it to engage in specific binding interactions that may lead to therapeutic effects or toxicity profiles that require careful evaluation during drug development processes.

Several compounds share structural similarities with 2,6-Dibromo-3-fluoroaniline. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-3-fluoroaniline | One bromine and one fluorine atom | Simpler halogenation pattern |

| 4-Bromo-2,6-difluoroaniline | Two fluorines at different positions | Higher fluorination leading to different reactivity |

| 2,6-Dibromo-4-fluoroaniline | Similar dibromination but different fluorine position | Different chemical behavior due to substitution |

| 3-Bromo-4-fluorobenzene-1,2-diamine | Contains two amine groups | Increased reactivity due to multiple amines |

The uniqueness of 2,6-Dibromo-3-fluoroaniline lies in its specific arrangement of halogen atoms and the presence of an amine group, which together influence its chemical reactivity and potential applications in both pharmaceuticals and material sciences.